molecular formula C21H26ClN5O3 B10992492 N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10992492
M. Wt: 431.9 g/mol
InChI Key: AHQMOHSWJHTFEL-UHFFFAOYSA-N
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Description

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, a carboxamide group, and a beta-carboline core. It has been studied for its potential therapeutic effects and its ability to interact with specific molecular targets.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H26ClN5O3/c22-14-1-2-17-16(11-14)15-6-10-27(12-18(15)25-17)21(30)24-7-3-19(28)26-8-4-13(5-9-26)20(23)29/h1-2,11,13,25H,3-10,12H2,(H2,23,29)(H,24,30)

InChI Key

AHQMOHSWJHTFEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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